9,10-Dibromo-2-(naphthalen-2-yl)anthracene
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Overview
Description
9,10-Dibromo-2-(naphthalen-2-yl)anthracene: is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The substitution at the 9 and 10 positions with bromine atoms and the addition of a naphthyl group at the 2 position significantly alter the chemical and physical properties of the parent anthracene molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2-(naphthalen-2-yl)anthracene typically involves the bromination of 2-(naphthalen-2-yl)anthracene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination at the 9 and 10 positions of the anthracene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms at the 9 and 10 positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: The compound can participate in Suzuki, Heck, and other coupling reactions to form more complex structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate
Major Products:
Substitution Products: Various substituted anthracenes depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Dihydroanthracene derivatives.
Coupling Products: Complex polycyclic aromatic compounds
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the development of OLEDs due to its blue fluorescent properties.
Photophysical Studies: Investigated for its photophysical properties, including fluorescence and phosphorescence
Biology and Medicine:
Fluorescent Probes: Potential use in biological imaging due to its fluorescent properties.
Industry:
Optoelectronic Devices: Utilized in the fabrication of optoelectronic devices such as OLEDs and photovoltaic cells
Mechanism of Action
The mechanism by which 9,10-Dibromo-2-(naphthalen-2-yl)anthracene exerts its effects is primarily through its electronic properties. The bromine atoms and naphthyl group influence the electronic distribution within the anthracene core, affecting its photophysical behavior. The compound can undergo photoexcitation, leading to fluorescence or phosphorescence, which is useful in optoelectronic applications .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Similar structure with a methyl group instead of bromine atoms.
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene: Similar compound with bromine atoms at different positions
Uniqueness: 9,10-Dibromo-2-(naphthalen-2-yl)anthracene is unique due to the specific positioning of bromine atoms and the naphthyl group, which confer distinct electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly suitable for specific applications in organic electronics and optoelectronics .
Biological Activity
9,10-Dibromo-2-(naphthalen-2-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine substituents and a naphthalene moiety, which may influence its interactions with biological systems. This article reviews the biological activities associated with this compound, including cytotoxicity, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C18H12Br2
- Molecular Weight : 396.1 g/mol
- IUPAC Name : this compound
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM depending on the exposure time and conditions. The mechanism of action appears to involve the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to programmed cell death .
The biological activity of this compound is primarily attributed to its ability to interact with cellular components:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cellular damage.
- DNA Intercalation : Its planar structure allows for intercalation between DNA bases, potentially leading to mutations or inhibition of replication processes .
Anti-inflammatory Properties
In addition to its cytotoxic effects, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
Case Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 | 5 - 15 | Apoptosis via caspase activation | |
HeLa | 10 - 20 | ROS generation and DNA intercalation | |
RAW264.7 | N/A | Inhibition of TNF-alpha production |
Comparison with Similar Compounds
This compound can be compared with other brominated PAHs such as dibromoanthracene and naphthalene derivatives:
Compound | Cytotoxicity (IC50 µM) | Anti-inflammatory Activity |
---|---|---|
This compound | 5 - 15 | Yes |
Dibromoanthracene | 15 - 25 | No |
Naphthalene | >50 | Limited |
Properties
CAS No. |
1206628-35-4 |
---|---|
Molecular Formula |
C24H14Br2 |
Molecular Weight |
462.2 g/mol |
IUPAC Name |
9,10-dibromo-2-naphthalen-2-ylanthracene |
InChI |
InChI=1S/C24H14Br2/c25-23-19-7-3-4-8-20(19)24(26)22-14-18(11-12-21(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H |
InChI Key |
ZXQCYJFPBNTPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)Br)Br |
Origin of Product |
United States |
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